molecular formula C8H13N5O2 B1675626 4-((2H-四唑-5-基)甲基)哌啶-2-羧酸 CAS No. 125546-04-5

4-((2H-四唑-5-基)甲基)哌啶-2-羧酸

货号 B1675626
CAS 编号: 125546-04-5
分子量: 211.22 g/mol
InChI 键: FAAVTENFCLADRE-NTSWFWBYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LY233053 is a structurally novel, potent and selective competitive N-methyl-D-aspartate receptor antagonist.

科学研究应用

合成和抗菌活性

  1. 四唑衍生物的合成:合成并表征了一系列四唑衍生物,包括与 4-((2H-四唑-5-基)甲基)哌啶-2-羧酸在结构上相关的化合物。这些化合物对选定的病原菌株表现出显着的抗菌活性,表明它们作为生物制剂的潜力 (Megha, Bodke, & Shanavaz, 2023)

抗菌和分子对接研究

  1. 抗菌活性和分子建模:合成了含有哌啶-1-基)甲基四唑部分的新型恶二唑。这些化合物显示出显着的抗菌活性和中等的抗真菌活性。分子对接研究与实验抑制效力密切相关,突出了它们在抗菌疗法中的潜力 (Vankadari 等,2013)

金属有机骨架中的合成和应用

  1. 金属有机骨架 (MOF):探索了类似于 4-((2H-四唑-5-基)甲基)哌啶-2-羧酸的四唑衍生物用于合成 MOF。这些化合物是用于 MOF 制备的有价值的有机配体,在催化、储气和分离技术等各个领域提供潜在应用 (Ardeleanu 等,2018)

神经系统疾病治疗

  1. 神经系统疾病应用:制备了与查询化合物在结构上相关的四唑基烷基哌啶-2-羧酸作为有效且选择性的 NMDA 受体拮抗剂。这些化合物在治疗阿尔茨海默病等神经系统疾病方面具有潜在的治疗价值,证明了此类化合物在神经药理学中的重要性 (Ornstein 等,1991)

属性

IUPAC Name

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAVTENFCLADRE-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CC2=NNN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925169
Record name 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid

CAS RN

125546-04-5
Record name LY 233053
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125546045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Reactant of Route 2
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Reactant of Route 3
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Reactant of Route 4
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Reactant of Route 5
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Reactant of Route 6
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid

Citations

For This Compound
7
Citations
DD Schoepp, PL Ornstein, JD Leander, D Lodge… - … of Pharmacology and …, 1990 - ASPET
This study reports the activity of a structurally novel excitatory amino acid receptor antagonist, LY233053 [cis-(+-)-4-[(2H-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid], the first …
Number of citations: 25 jpet.aspetjournals.org
KK Borowicz, M Gasior, Z Kleinrok, SJ Czuczwar - Epilepsia, 1996 - Wiley Online Library
Purpose: The objective of this study was to evaluate an interaction of two competitive N‐methyl‐D‐aspartate (NMDA)‐receptor antagonists, LY 235959 [(‐)‐3R,4aS,6R,8aR‐6‐(…
Number of citations: 28 onlinelibrary.wiley.com
DD Schoepp, AY Gamble, CR Salhoff… - European journal of …, 1990 - Elsevier
We found that N-methyl-D-aspartate (NMDA) was a very potent, systematically active convulsant in the rat in the early period of postnatal development (7–11 days of age). Other …
Number of citations: 75 www.sciencedirect.com
N Nomenclature - ncbi.nlm.nih.gov
Potency orders unreferenced in the table are from Kuner and Schoepfer (1996), Dravid et al.(2007), Erreger et al.(2007), Paoletti and Neyton (2007) and Chen et al.(2008). In addition to …
Number of citations: 0 www.ncbi.nlm.nih.gov
N Matsumura, T Nakaki - European journal of pharmacology, 2014 - Elsevier
The nature of the pharmacodynamic interactions of drugs is influenced by the drugs׳ mechanisms of action. It has been hypothesized that drugs with different mechanisms are likely to …
Number of citations: 24 www.sciencedirect.com
DM Jonker, RA Voskuyl, M Danhof - Epilepsia, 2007 - Wiley Online Library
Purpose: Combination therapy is often used in the treatment of seizures refractory to monotherapy. At the same time, the pharmacodynamic mechanisms that determine the combined …
Number of citations: 71 onlinelibrary.wiley.com
KP Madden, WM Clark, A Kochhar, JA Zivin - Journal of neurosurgery, 1992 - thejns.org
✓ Antagonists of excitatory amino acids appear to serve a neuroprotective role during ischemic conditions in a variety of in vivo and in vitro models. The usefulness of such agents in the …
Number of citations: 32 thejns.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。